Cas no 1261969-75-8 (4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid)

4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure combining a carboxylic acid and an ester group. The chloro substituent enhances reactivity, facilitating further derivatization, while the methoxycarbonylphenyl moiety contributes to steric and electronic modulation. This compound is commonly employed in pharmaceutical and agrochemical research, serving as a precursor for active ingredients or functional materials. Its stability under standard conditions and compatibility with various coupling reactions make it a practical choice for constructing complex molecular architectures. The product’s well-defined purity and consistent performance ensure reliable results in synthetic applications.
4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid structure
1261969-75-8 structure
Product Name:4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid
CAS No:1261969-75-8
MF:C15H11ClO4
MW:290.698443651199
MDL:MFCD18321245
CID:2766697
PubChem ID:53227136
Update Time:2025-05-20

4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1261969-75-8
    • 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%
    • MFCD18321245
    • DTXSID00690723
    • 4-CHLORO-3-(4-METHOXYCARBONYLPHENYL)BENZOIC ACID
    • 6-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
    • 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid
    • MDL: MFCD18321245
    • Inchi: 1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)12-8-11(14(17)18)6-7-13(12)16/h2-8H,1H3,(H,17,18)
    • InChI Key: XIFSHEDAGJWZQV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)O)C=C1C1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 290.0345865Da
  • Monoisotopic Mass: 290.0345865Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 63.6Ų

4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328464-5 g
4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%; .
1261969-75-8 95%
5g
€1159.00 2023-04-26
abcr
AB328464-5g
4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%; .
1261969-75-8 95%
5g
€1159.00 2024-06-08

4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid Suppliers

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(CAS:1261969-75-8)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:35
Price ($):687.0
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Additional information on 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid

Comprehensive Overview of 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid (CAS No. 1261969-75-8)

4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid (CAS No. 1261969-75-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and fine chemical synthesis. This compound, characterized by its unique benzoic acid backbone and methoxycarbonylphenyl substituent, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. Its molecular structure, which includes a chloro group at the 4-position and a methoxycarbonylphenyl moiety at the 3-position, offers distinct reactivity patterns that are highly valued in synthetic chemistry.

The growing interest in 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid is closely tied to its potential applications in drug discovery and material science. Researchers are particularly intrigued by its role as a building block for small-molecule inhibitors and functional polymers. In recent years, the compound has been explored for its ability to modulate biological pathways, making it a candidate for targeting enzyme inhibition and receptor binding. These properties align with current trends in precision medicine and personalized therapeutics, where tailored molecular designs are critical for efficacy.

From a synthetic perspective, CAS No. 1261969-75-8 is often utilized in cross-coupling reactions and esterification processes, owing to its reactive carboxylic acid and aryl chloride functionalities. Its compatibility with palladium-catalyzed transformations has made it a staple in modern organic synthesis laboratories. Additionally, the compound's stability under various conditions ensures its utility in multi-step synthetic routes, a feature highly sought after in industrial-scale production.

Environmental and regulatory considerations also play a role in the compound's prominence. Unlike many halogenated compounds, 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid is designed to minimize ecological impact, aligning with the principles of green chemistry. This aspect resonates with the increasing demand for sustainable chemical processes and eco-friendly intermediates in the chemical industry. As such, it is frequently highlighted in discussions about benign-by-design molecules and reduced toxicity profiles.

In the context of intellectual property and patent landscapes, CAS No. 1261969-75-8 has been referenced in several patents related to pharmaceutical formulations and advanced material composites. Its structural uniqueness and functional adaptability make it a valuable asset for innovators seeking to develop proprietary technologies. This has led to a surge in academic and industrial research, with publications often focusing on its structure-activity relationships and derivatization potential.

Looking ahead, the trajectory of 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid is expected to intersect with emerging fields such as bioconjugation and nanotechnology. Its ability to serve as a linker or spacer in biomolecular engineering opens doors for applications in drug delivery systems and diagnostic probes. These prospects are particularly relevant in the era of next-generation therapeutics, where multifunctional compounds are in high demand.

In summary, 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid (CAS No. 1261969-75-8) represents a convergence of synthetic utility, biological relevance, and environmental consciousness. Its multifaceted nature ensures its continued relevance in both academic and industrial settings, making it a compound of enduring interest in the chemical sciences.

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Amadis Chemical Company Limited
(CAS:1261969-75-8)
A1125041
Purity:99%
Quantity:5g
Price ($):687.0
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